N-Methyl-1-(2-phenoxyphenyl)methanamine is an organic compound characterized by the molecular formula . This compound is a derivative of methanamine, featuring a methyl group and a phenoxyphenyl substituent. It is primarily recognized for its potential applications in scientific research, particularly in the fields of organic chemistry and medicinal chemistry.
The synthesis of N-Methyl-1-(2-phenoxyphenyl)methanamine typically involves the reaction between 2-phenoxybenzyl chloride and methylamine. The reaction is conducted in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid produced during the process.
N-Methyl-1-(2-phenoxyphenyl)methanamine can undergo various chemical reactions, including:
The mechanism of action for N-Methyl-1-(2-phenoxyphenyl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. By binding to these targets, the compound can modulate their activity, potentially leading to various biological effects. The precise pathways and targets depend on the specific context of its application in research or therapeutic settings .
Relevant data regarding its physical and chemical properties can be found in chemical databases such as PubChem .
N-Methyl-1-(2-phenoxyphenyl)methanamine has several notable applications:
This compound's unique structural features make it valuable for further research into its properties and potential applications across multiple scientific disciplines.
The core 1-(2-phenoxyphenyl)methanamine scaffold is synthesized via sequential C–O and C–N bond formations. A common approach involves nucleophilic aromatic substitution (SNAr), where ortho-halophenols react with substituted phenyl halides under basic conditions (e.g., K₂CO₃/DMF) to form the diphenyl ether linkage. Subsequent reductive amination introduces the methanamine moiety: 2-phenoxybenzaldehyde undergoes condensation with methylamine, followed by reduction with NaBH₄ or catalytic hydrogenation to yield N-methyl-1-(2-phenoxyphenyl)methanamine [3] [6]. Alternative routes employ Ullmann-type coupling for diaryl ether formation, though this requires copper catalysts and elevated temperatures [10].
A optimized one-pot procedure improves efficiency by integrating etherification and reductive amination. Here, ortho-fluorobenzaldehyde reacts with phenol derivatives in the presence of Cs₂CO₃, generating 2-phenoxybenzaldehyde in situ. Without isolation, this intermediate is treated with methylamine and NaBH(OAc)₃, directly affording the target amine in 75–82% yield. This method minimizes purification steps and enhances atom economy [6]. For N-alkyl variants (e.g., N-ethyl), reductive amination uses the corresponding alkylamine, while N-demethylated analogs require protective-group strategies during synthesis [8].
Table 1: Key Synthetic Routes to 1-(2-Phenoxyphenyl)methanamine Scaffolds
Method | Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|
Stepwise SNAr + Reductive Amination | 1. K₂CO₃/DMF, 100°C; 2. CH₃NH₂, NaBH₄, MeOH | 65–70 | High purity, scalable |
One-Pot Integrated | Cs₂CO₃, CH₃NH₂, NaBH(OAc)₃, DCM | 75–82 | Reduced steps, no intermediate isolation |
Ullmann Coupling | CuI, phenanthroline, K₃PO₄, 110°C | 50–60 | Tolerates electron-poor phenols |
Systematic modification of the 1-(2-phenoxyphenyl)methanamine scaffold reveals critical pharmacophores for balanced serotonin (5-HT) and noradrenaline (NA) reuptake inhibition. The N-methyl group is essential: demethylated analogs show 5–8-fold reduced potency for both transporters due to decreased membrane permeability. The diphenyl ether linkage must retain a specific dihedral angle; replacing oxygen with sulfone or methylene abolishes activity [1] [3].
Substituents on the distal phenyl ring (Ring B) govern transporter selectivity:
Modifications to the proximal phenyl ring (Ring A) are less tolerant:
Table 2: SAR of Key Substituents Affecting 5-HT/NA Reuptake Inhibition
Ring | Substituent | 5-HT IC₅₀ (nM) | NA IC₅₀ (nM) | Selectivity (5-HT/NA) |
---|---|---|---|---|
B | 4-CF₃ | 28 | 12 | 2.3 |
B | 3-Cl | 8 | 6 | 1.3 |
B | 3-CH₃ | 18 | 15 | 1.2 |
B | H (unsub.) | 45 | 30 | 1.5 |
A | 4-CH₃ | 42 | 35 | 1.2 |
A | 2-CH₃ | >500 | >500 | - |
Metabolic Stability: Early 1-(2-phenoxyphenyl)methanamine analogs undergo rapid CYP2D6-mediated N-demethylation and aromatic hydroxylation. Three strategies address this:
hERG Channel Affinity: The primary amine metabolites of N-demethylated derivatives exhibit high hERG binding (IC₅₀ < 100 nM), posing cardiac risks. Mitigation approaches include:
Table 3: Optimization Impact on Metabolic Stability and hERG Affinity
Modification | Human Microsomal t₁/₂ (min) | hERG IC₅₀ (μM) | 5-HT IC₅₀ (nM) |
---|---|---|---|
Parent (unsub.) | 12 | 0.09 | 45 |
4′-F-Ring B | >45 | 0.15 | 40 |
α-Methyl branching | 36 | 0.35 | 50 |
N-Cyclopropylmethyl | 28 | 1.20 | 65 |
Ring A 2-F substitution | 20 | 2.50 | 55 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1